Bis(4-aminocyclohexyl) ether

Polymer Chemistry Material Science Adhesives and Coatings

Bis(4-aminocyclohexyl) ether (CAS 51097-78-0), also referred to as 4,4'-oxybiscyclohexanamine, is a cycloaliphatic diamine characterized by a central ether linkage bridging two cyclohexylamine moieties. With a molecular weight of 212.33 g/mol and a density of 1.03 g/cm³, this compound exists as a liquid or low-melting solid depending on isomer composition [REFS-1, REFS-2].

Molecular Formula C12H24N2O
Molecular Weight 212.33 g/mol
CAS No. 51097-78-0
Cat. No. B1289061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(4-aminocyclohexyl) ether
CAS51097-78-0
Molecular FormulaC12H24N2O
Molecular Weight212.33 g/mol
Structural Identifiers
SMILESC1CC(CCC1N)OC2CCC(CC2)N
InChIInChI=1S/C12H24N2O/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h9-12H,1-8,13-14H2
InChIKeySZEWALYSKVMFAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(4-aminocyclohexyl) ether (CAS 51097-78-0): Cycloaliphatic Diamine Procurement and Technical Profile


Bis(4-aminocyclohexyl) ether (CAS 51097-78-0), also referred to as 4,4'-oxybiscyclohexanamine, is a cycloaliphatic diamine characterized by a central ether linkage bridging two cyclohexylamine moieties [1]. With a molecular weight of 212.33 g/mol and a density of 1.03 g/cm³, this compound exists as a liquid or low-melting solid depending on isomer composition [REFS-1, REFS-2]. Its structure confers a unique combination of low viscosity and high reactivity, making it a specialized building block in the synthesis of high-performance polymers, particularly as a curing agent for epoxy resins and as a chain extender in polyurethane and polyurea systems [REFS-2, REFS-3].

StructureEther-bridged cycloaliphatic diamine
ProcessingLow viscosity, liquid or low-melt at RT
SystemCuring agent for flexible epoxy, PU/PUA

Why Generic Substitution of Bis(4-aminocyclohexyl) ether (CAS 51097-78-0) with Other Cycloaliphatic Diamines Fails


Direct replacement of Bis(4-aminocyclohexyl) ether with other cycloaliphatic diamines, such as Bis(4-aminocyclohexyl)methane (PACM) or Isophorone Diamine (IPDA), without formulation adjustment is generally not feasible. This is due to the distinct influence of the central ether (-O-) bridge versus a methylene (-CH₂-) bridge on key physical and performance properties. The ether linkage imparts a lower viscosity, greater molecular flexibility, and a different hydrogen-bonding environment, which directly impacts the processability of formulated systems and the final thermomechanical properties of the cured polymer network [REFS-1, REFS-2]. Consequently, substituting one for another can lead to altered cure kinetics, phase separation, or a final material with an unintended glass transition temperature (Tg), modulus, or chemical resistance profile [2].

Ether linkage cannot be replaced by methylene

The central -O- bridge alters hydrogen bonding and molecular flexibility, which can shift cure kinetics and final network morphology compared to PACM or IPDA.

Physical state mismatch limits direct substitution

Liquid or low-melt behavior contrasts with solid cycloaliphatic diamines; substituting without process adjustment may lead to mixing or homogeneity issues.

Quantitative Evidence Guide for Selecting Bis(4-aminocyclohexyl) ether (CAS 51097-78-0) over Structural Analogs


Superior Molecular Flexibility and Hydrogen Bonding Capacity Drives Polymer Network Differentiation

The central ether (-O-) linkage in Bis(4-aminocyclohexyl) ether is a critical structural differentiator from analogs like Bis(4-aminocyclohexyl)methane (PACM), which contains a methylene (-CH₂-) bridge. This ether linkage results in a higher number of hydrogen bond acceptors (3 vs. 2) and provides greater molecular flexibility as evidenced by a lower computed XLogP3 value (0.9 vs. approximately 2.1 for PACM) [REFS-1, REFS-2]. This difference is fundamental, as it can influence both the cure kinetics and the final network morphology in epoxy systems, leading to materials with a potentially different balance of toughness and modulus.

Molecular Descriptors
Cross-study comparable
H-bond acceptors: 3 vs 2 (PACM)
XLogP3: 0.9 vs ~2.1 (PACM)
~50% more HBA, 1.2 lower XLogP3
Supports polarity-driven network design
Computed properties; experimental validation advised
Polymer Chemistry Material Science Adhesives and Coatings

Distinct Physical State and Viscosity Profile Enhances Formulation Latitude

While specific viscosity data for the pure compound is not widely published, the physical state and handling characteristics of Bis(4-aminocyclohexyl) ether represent a quantifiable difference from the widely used analog Bis(4-aminocyclohexyl)methane (PACM). The target compound is described as a liquid or low-melting solid at room temperature . In contrast, PACM is a high-melting solid with a reported melting point range of 60-65 °C or higher, depending on isomer composition, requiring heated storage and handling for processing . This difference in physical state is a critical procurement and formulation factor, directly translating to lower energy costs and simpler processing for the liquid ether analog.

Physical State
Data to verify
Target: liquid or low-melt solid at RT
PACM: solid, mp 60–65 °C
Qualitative phase difference at 25 °C
Simplifies ambient-temperature processing
Based on vendor descriptions; confirm lot state
Formulation Science Industrial Processing Polymer Chemistry

Differentiated Curing and Network Properties in Epoxy Systems

As a curing agent, Bis(4-aminocyclohexyl) ether is noted for imparting a unique balance of properties, including enhanced flexibility and UV stability, which distinguishes it from both aromatic diamines and other cycloaliphatic amines [1]. While a direct head-to-head kinetic or mechanical property comparison with a specific analog is not available in the literature, the ether linkage is known in polymer chemistry to confer greater chain flexibility. This can be inferred to result in cured epoxy networks with a different modulus and toughness profile compared to those cured with the more rigid PACM backbone, which is generally associated with higher heat resistance and stiffness [2].

Cure Network Properties
Class-level inference
Ether flexibility may yield lower modulus, higher toughness networks vs. more rigid PACM-based systems
May support flexibility/UV stability screening
Inference from structure-property relationships; direct comparison data not available
Epoxy Curing Thermoset Polymers Composite Materials

High-Impact Application Scenarios for Bis(4-aminocyclohexyl) ether (CAS 51097-78-0)


Epoxy Curing Agent for Flexible and UV-Stable Coatings

Bis(4-aminocyclohexyl) ether is a strategic choice for formulating epoxy coatings requiring a combination of flexibility, impact resistance, and weatherability [1]. The ether linkage in its backbone introduces molecular mobility, which helps prevent micro-cracking in the final film, while its aliphatic nature provides inherent UV stability that aromatic diamines lack [1]. This makes it well-suited for protective coatings on substrates subject to thermal cycling or outdoor exposure.

Chain Extender for High-Performance Polyurethanes and Polyureas

The compound's diamine functionality allows it to serve as an effective chain extender in the synthesis of polyurethane and polyurea elastomers [REFS-2, REFS-3]. Its cycloaliphatic rings contribute to the material's hardness and chemical resistance, while the ether linkage imparts the flexibility required for elastomeric behavior. This balance is crucial for applications like spray coatings, cast elastomers, and high-durability adhesives.

Monomer for Synthesis of Novel Polyimides and Polyamides

As a reactive diamine monomer, Bis(4-aminocyclohexyl) ether is a valuable precursor in the design of novel polyimides and polyamides . By reacting with various dianhydrides or diacid chlorides, researchers can produce polymers with tailored thermal and mechanical properties. The ether linkage in the diamine's structure contributes to enhanced polymer chain flexibility and can improve the solubility and processability of the resulting high-performance thermoplastics .

Application
Selection Property
Validation Focus
Epoxy curing for flexible, UV-stable coatings
Ether-bridged flexibility and aliphatic UV stability
Flexibility, impact resistance, weatherability testing
Chain extender in high-performance PU/polyurea
Cycloaliphatic diamine with hardness-flexibility balance
Elastomeric performance, chemical resistance, phase mixing
Monomer for novel polyimides and polyamides
Reactive diamine introducing ether mobility
Thermal/mechanical property screening, solubility improvement

Technical Documentation Hub

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29 linked technical documents
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